molecular formula C4H9Br B043306 1-Bromo-2-methylpropane CAS No. 78-77-3

1-Bromo-2-methylpropane

Cat. No.: B043306
CAS No.: 78-77-3
M. Wt: 137.02 g/mol
InChI Key: HLVFKOKELQSXIQ-UHFFFAOYSA-N
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Description

1-Bromo-2-methylpropane, also known as isobutyl bromide, is an organic compound with the molecular formula C₄H₉Br. It is a colorless liquid that is commonly used as an alkylating agent in organic synthesis. The compound is characterized by a bromine atom attached to a carbon atom that is part of a branched alkyl group.

Scientific Research Applications

1-Bromo-2-methylpropane is utilized in various scientific research applications, including:

    Organic Synthesis: It is used as an alkylating agent to introduce the isobutyl group into molecules, facilitating the synthesis of more complex organic compounds.

    Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: this compound is used in biochemical research to study enzyme mechanisms and protein modifications.

Mechanism of Action

Target of Action

1-Bromo-2-methylpropane, also known as isobutyl bromide , is an organic compound that primarily targets carbon atoms in organic molecules during reactions . The bromine atom in the compound acts as a leaving group, making the adjacent carbon atom susceptible to nucleophilic attack .

Mode of Action

The compound undergoes a nucleophilic substitution reaction, specifically an SN1 reaction . In this reaction, the bromine atom departs first, resulting in a carbocation intermediate . This carbocation is then attacked by a nucleophile, such as a hydroxide ion . The reaction is unimolecular, meaning the rate of reaction depends only on the concentration of the alkyl halide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of new organic compounds through nucleophilic substitution . This can lead to the synthesis of a variety of organic compounds, depending on the nucleophile involved in the reaction .

Result of Action

The result of this compound’s action is the formation of a new organic compound, where the bromine atom has been replaced by a nucleophile . This can lead to the synthesis of a variety of organic compounds, depending on the nucleophile involved in the reaction .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the reaction rate can be affected by the temperature and the polarity of the solvent . Additionally, the nature of the nucleophile and the concentration of the alkyl halide can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane can be synthesized through the free radical bromination of 2-methylpropane (isobutane). The reaction typically involves the use of bromine (Br₂) and a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{CH₃-CH(CH₃)-CH₃} + \text{Br₂} \xrightarrow{\text{UV light}} \text{CH₃-CH(CH₃)-CH₂Br} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of 2-methylpropane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

  • Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN), this compound undergoes bimolecular nucleophilic substitution to form the corresponding alcohol or nitrile. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{NaOH} \rightarrow \text{CH₃-CH(CH₃)-CH₂OH} + \text{NaBr} ] [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KCN} \rightarrow \text{CH₃-CH(CH₃)-CH₂CN} + \text{KBr} ]

  • Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form 2-methylpropene. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KOtBu} \rightarrow \text{CH₂=C(CH₃)-CH₃} + \text{KBr} + \text{H₂O} ]

Major Products Formed:

  • Alcohols
  • Nitriles
  • Alkenes

Comparison with Similar Compounds

1-Bromo-2-methylpropane can be compared with other alkyl halides such as:

    1-Bromopropane: Similar in structure but lacks the methyl group on the second carbon.

    2-Bromopropane: Has the bromine atom attached to the second carbon of a straight-chain propane.

    1-Bromo-3-methylbutane: Contains an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its branched structure, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group on the second carbon makes it more sterically hindered compared to straight-chain alkyl halides, affecting its reaction rates and mechanisms.

Properties

IUPAC Name

1-bromo-2-methylpropane
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InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3
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InChI Key

HLVFKOKELQSXIQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
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Molecular Formula

C4H9Br
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DSSTOX Substance ID

DTXSID1052539
Record name 1-Bromo-2-methylpropane
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Molecular Weight

137.02 g/mol
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Physical Description

Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-methylpropane
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Vapor Pressure

72.0 [mmHg]
Record name 1-Bromo-2-methylpropane
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CAS No.

78-77-3
Record name 1-Bromo-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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